molecular formula C6H6O5S B1208683 3,4-Dihydroxybenzenesulfonic acid CAS No. 7134-09-0

3,4-Dihydroxybenzenesulfonic acid

Cat. No. B1208683
CAS RN: 7134-09-0
M. Wt: 190.18 g/mol
InChI Key: LTPDITOEDOAWRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,4-dihydroxybenzenesulfonic acid involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and reduction processes. For instance, the synthesis of 3-amino-4-aminomethylbenzenesulfonate, a related compound, from o-nitrotoluene exemplifies the complex methodologies employed in producing such sulfonated aromatic compounds, achieving a purity of 99.2% and a yield of 62.8% (Jiang Du-xiao, 2005).

Molecular Structure Analysis

Crystallographic studies reveal detailed insights into the molecular structure of 3,4-dihydroxybenzenesulfonic acid derivatives. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate shows a monoclinic system with the sulfonic group exhibiting disorder due to bond rotation, highlighting the complexity and variability within similar molecular frameworks (Jian-hong Wu et al., 2009).

Chemical Reactions and Properties

3,4-Dihydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions, demonstrating the compound's reactivity and utility in synthetic chemistry. For example, the compound undergoes reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, leading to the formation of functionalized sulfonamides, showcasing its versatility in facilitating nucleophilic reactions (A. Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of 3,4-dihydroxybenzenesulfonic acid derivatives, such as crystal structure, solubility, and crystallization behavior, provide insight into their stability and applicability in different solvents and conditions. The detailed crystallographic data underscore the importance of molecular interactions in determining the compound's physical characteristics (Jian-hong Wu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and proton conductivity, underscore the compound's potential in various applications, from material science to electronics. For example, the synthesis and electronic properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) highlight the impact of -SO3- and -OH functional groups on conductivity and redox activity, demonstrating the material's utility in sensing and electronic devices (Shao-lin Mu, 2008).

Scientific Research Applications

  • Chromogenic System for Uric Acid Assay 3,4-Dihydroxybenzenesulfonic acid has been utilized in a chromogenic system for measuring hydrogen peroxide. This system is used in the direct enzymatic assay of uric acid in serum and urine. It offers a reliable, simple, rapid method suitable for both manual and automated procedures (Fossati & Prencipe, 2010).

  • Electrolyte Material for Organic Redox Flow Batteries A derivative, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid, serves as a novel positive side electrolyte material for aqueous organic redox flow batteries. This compound overcomes issues related to chemical stability and efficiency, making it a promising candidate for energy storage applications (Hoober-Burkhardt et al., 2017).

  • Catalyst in Biginelli Reaction The compound is used as a catalyst in the Biginelli reaction to afford 3,4-dihydropyrimidinone derivatives. This process is efficient both in water and under solvent-free conditions, indicating its versatility in organic synthesis (Bigdeli et al., 2011).

  • Proton Exchange Membrane in Fuel Cells In the field of fuel cells, a sulfonic acid-containing benzoxazine monomer, synthesized using 3,4-dihydroxybenzenesulfonic acid, has been used for developing a proton exchange membrane. This application is crucial for direct methanol fuel cells, indicating the material's significance in sustainable energy technologies (Yao et al., 2014).

  • Quantum Chemical Modeling The compound is also subject to quantum chemical modeling to study structure formation and proton transfer. This research is essential in understanding the molecular interactions and chemical properties of the compound, which has implications in various scientific fields (Zyubina et al., 2012).

  • Metal-Organic Frameworks (MOFs) 3,4-Dihydroxybenzenesulfonic acid analogs have been used in synthesizing metal-organic frameworks. These MOFs show increased thermal stability, which can be applied in areas like gas storage, separation, and catalysis (Mietrach et al., 2009).

  • Electrochemical Degradation of Aromatic Amines The compound has been studied in the context of electrochemical degradation of aromatic amines. This application is significant in environmental remediation, particularly in treating wastewater contaminated with organic compounds (Pacheco et al., 2011).

  • Catalysis in Alcohol Oxidation It also finds use in catalyzing the oxidation of alcohols. This process is critical in organic chemistry, especially in the synthesis of various organic compounds (Hazra et al., 2015).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

3,4-dihydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPDITOEDOAWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221536
Record name 4-Sulfopyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzenesulfonic acid

CAS RN

7134-09-0
Record name 3,4-Dihydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7134-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-sulfocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Sulfopyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Catechol (180 g.) was added in portions to stirred sulfuric acid (138.5 ml.) so that the reaction temperature remained below 25° C. After addition was complete, the semi-solid mixture was heated at 45° C. for 60 minutes then cooled to room temperature and poured into ice-water (700 ml.). The solution was neutralized with solid barium carbonate, the barium sulfate collected, the filtrate acidified to pH 1 with concentrated sulfuric acid then refiltered. The filtrate was evaporated to leave crude 3,4-dihydroxybenzenesulfonic acid (182.40 g.) which was used without purification.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
138.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Muralikrishna, V Renganathan - Biochemical and biophysical research …, 1993 - Elsevier
Horseradish peroxidase (HRP), lignin peroxidase (LiP), and Mn(III)-malonate (a manganese peroxidase mimic) oxidized 3,5-dimethyl-4-hydroxybenzenesulfonic acid (I) to 2,6-dimethyl-…
Number of citations: 24 www.sciencedirect.com
S Saito, J Kawabata - Helvetica chimica acta, 2006 - Wiley Online Library
Protocatechuic acid (= 3,4‐dihydroxybenzoic acid; 1) exhibits a significantly slow DPPH (= 2,2‐diphenyl‐1‐picrylhydrazyl) radical‐scavenging reaction compared to its esters in …
Number of citations: 48 onlinelibrary.wiley.com
T Liu, X Gu, LX Li, M Li, B Li, X Cui, X Zuo - BMC microbiology, 2020 - Springer
Background Psychological co-morbidities in irritable bowel syndrome (IBS) have been widely recognized, whereas less is known regarding the role of gut microbial and host metabolic …
Number of citations: 29 link.springer.com
Z Wang, G Lv, C Zhang, X Sun - Journal of Cleaner Production, 2022 - Elsevier
In this paper, the degradation mechanism and eco-toxicity assessment of bisphenol S (BPS) was studied in the aqueous environment based on the heterogeneous activation of …
Number of citations: 13 www.sciencedirect.com
M Chivukula, JT Spadaro, V Renganathan - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received March 24, 1995® abstract: Lignin peroxidase (LiP) is an extracellular enzyme produced by the lignin-degrading fungus Phanerochaete chrysosporium …
Number of citations: 178 pubs.acs.org
M Chivukula, V Renganathan - Applied and Environmental …, 1995 - Am Soc Microbiol
Laccase oxidation of phenolic azo dyes was examined with a commercially available laccase from Pyricularia oryzae as the model. Methyl-, methoxy-, chloro-, and nitro-substituted …
Number of citations: 472 journals.asm.org
J Buffle, AE Martell - Inorganic Chemistry, 1977 - ACS Publications
Conclusions The above results seem to indicatethat, from the point of view of redox properties, the PH2/Q system is well suited for the study of the catalytic oxidation of aromatic o-…
Number of citations: 1 pubs.acs.org
E Sentandreu, JL Navarro… - Journal of agricultural and …, 2008 - ACS Publications
This work evaluates the reduction kinetics of the antiradical probe 2,2-diphenyl-1-picrylhydrazyl (DPPH • ) in methanol and acetonitrile by the antiradical activity of protocatechuic acid (3,…
Number of citations: 19 pubs.acs.org
R Kimble, KM Keane, JK Lodge, W Cheung… - British Journal of …, 2022 - cambridge.org
Tart Montmorency cherries (MC) are a particularly rich source of anthocyanins and other polyphenols that have been shown to elicit antioxidant, anti-inflammatory and vasomodulatory …
Number of citations: 8 www.cambridge.org
ZY Guan, E Kwon, J Lee, YF Lin, KYA Lin - Separation and Purification …, 2021 - Elsevier
While Co 3 O 4 nanoparticles (NPs) are frequently employed for activating peroxymonosulfate (PMS) to degrade organic contaminants, Co 3 O 4 NPs are easily aggregated and difficult …
Number of citations: 11 www.sciencedirect.com

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